ethyl 2-[2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Description
Ethyl 2-[2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a useful research compound. Its molecular formula is C20H20N4O4S2 and its molecular weight is 444.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 444.09259748 g/mol and the complexity rating of the compound is 854. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl 2-[2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound with potential pharmacological applications. Its structure suggests a variety of biological activities, particularly in the realms of anti-inflammatory and anticancer properties. This article synthesizes available research findings on the biological activity of this compound.
The compound's IUPAC name and structural formula indicate its complexity:
- IUPAC Name : this compound
- Molecular Formula : C12H13N3O3S
- CAS Number : 306978-51-8
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit significant biological activities. The following sections detail specific activities associated with this compound.
Anti-inflammatory Activity
The compound's structure suggests potential as a cyclooxygenase (COX) inhibitor. In studies involving related compounds:
- Compounds with similar benzothiophene scaffolds have shown COX-II inhibitory activity with IC50 values ranging from 0.011 μM to 17.5 μM .
Anticancer Activity
Emerging data suggest that the compound may possess anticancer properties:
- A study screening various compounds found that those with pyrido-triazine motifs exhibited promising anticancer activity against multicellular spheroids .
Antimicrobial Activity
The antimicrobial potential of related compounds has been documented:
- Compounds exhibiting similar structural features have shown moderate to significant activity against various bacterial strains including Escherichia coli and Staphylococcus aureus .
The biological activity of this compound is likely mediated through:
- Inhibition of Enzymatic Pathways : Similar compounds inhibit enzymes involved in inflammatory pathways.
- Interaction with Cellular Targets : The compound may interact with cellular receptors or pathways involved in cancer proliferation.
Case Studies
Several case studies highlight the efficacy of structurally related compounds:
Properties
IUPAC Name |
ethyl 2-[[2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4S2/c1-2-28-18(26)16-12-7-3-4-8-13(12)30-17(16)22-15(25)11-29-19-21-14-9-5-6-10-24(14)20(27)23-19/h5-6,9-10H,2-4,7-8,11H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZMJAZAOIITZCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CSC3=NC(=O)N4C=CC=CC4=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.